molecular formula C7H5FINO2 B3041076 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene CAS No. 259860-34-9

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Cat. No. B3041076
Key on ui cas rn: 259860-34-9
M. Wt: 281.02 g/mol
InChI Key: DPEVXZFONRKZFU-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

A solution of sodium nitrite (3.6 g) in water (20 mL) was added dropwise over 10 min to a stirred suspension of 2-fluoro-4-methyl-5-nitroaniline (8.5 g, 50 mmol) in concentrated hydrochloric acid (100 mL) at 0° C. After a further 20 min at 0° C. the mixture-was added over 5 min to a solution of potassium iodide (9.1 g, 55 mmol) in water (30 mL) keeping the internal temperature below 20° C. After complete addition, the mixture was warmed to room temperature and stirred for 2 h then poured into water (500 mL) and extracted with ether (3×200 mL). The combined organic extracts were washed with saturated aqueous sodium thiosulfate solution (500 mL), dried (magnesium sulfate), filtered and concentrated in vacuo to leave the product as an orange oil. (400 MHz; CDCl3) δH 8.41 (1H, d, J 6 Hz), 7.02 (1H, d, J 8 Hz), 2.59 (3H, s); GC (25 m Quartz/Bonded Phase I; Injection Temperature 250° C.; Detector Temperature 320° C.; Temperature Ramp Rate: 100 to 320° C. at 10° C./min; Carrier Gas Helium; Flow Rate 12 mL/min) Retention Time: 5.92 min.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[F:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:7]=1N.[I-:17].[K+]>O.Cl>[F:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:7]=1[I:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8.5 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 20° C
ADDITION
Type
ADDITION
Details
After complete addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium thiosulfate solution (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)C)[N+](=O)[O-])I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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